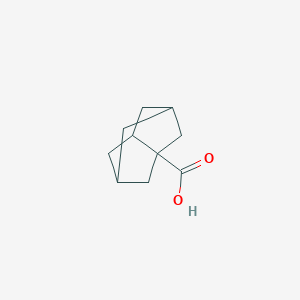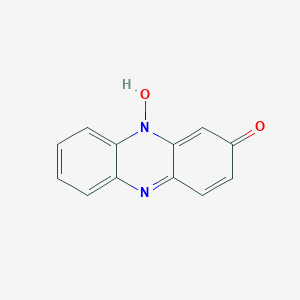
10-Hydroxyphenazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxyphenazin-2-one is a heterocyclic compound that belongs to the phenazine family. It has a wide range of applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has attracted significant attention due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 10-Hydroxyphenazin-2-one varies depending on its application. In medicinal chemistry, it has been reported to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II and DNA synthesis. In antimicrobial activity, it has been shown to disrupt bacterial membrane integrity and inhibit bacterial growth. In material science, it has been studied for its electron transfer properties and its ability to catalyze various reactions.
Effets Biochimiques Et Physiologiques
10-Hydroxyphenazin-2-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit bacterial growth, and scavenge free radicals. In vivo studies have shown its potential to reduce inflammation, lower blood glucose levels, and improve liver function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 10-Hydroxyphenazin-2-one in lab experiments include its high yield synthesis, low toxicity, and diverse applications. However, its limitations include its poor solubility in water, limited stability, and potential for oxidation.
Orientations Futures
There are several future directions for the research on 10-Hydroxyphenazin-2-one. In medicinal chemistry, it could be further evaluated for its potential as an anticancer agent and as a drug delivery system. In material science, it could be studied for its potential applications in energy storage and conversion. In analytical chemistry, it could be explored for its potential as a biosensor and for its electrochemical properties.
Méthodes De Synthèse
The synthesis of 10-Hydroxyphenazin-2-one can be achieved through several methods, including oxidative coupling of 2-aminophenol with 1,4-benzoquinone, Pd-catalyzed cross-coupling reactions, and electrochemical oxidation of 2-aminophenol. The most commonly used method is the oxidative coupling of 2-aminophenol with 1,4-benzoquinone, which yields 10-Hydroxyphenazin-2-one in high yields.
Applications De Recherche Scientifique
10-Hydroxyphenazin-2-one has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been investigated as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. In material science, it has been evaluated for its electrochemical properties, optical properties, and catalytic activity. In analytical chemistry, it has been used as a fluorescent probe for the detection of metal ions and as a redox indicator for electrochemical measurements.
Propriétés
IUPAC Name |
10-hydroxyphenazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-8-5-6-10-12(7-8)14(16)11-4-2-1-3-9(11)13-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQKNERKPRXUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Hydroxyphenazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

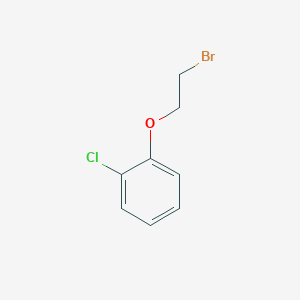




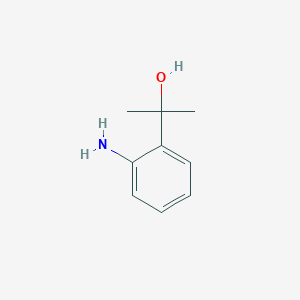
![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
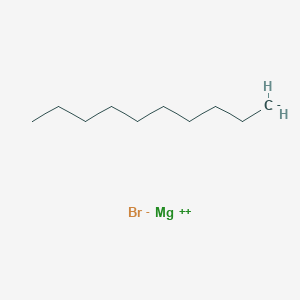
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)

